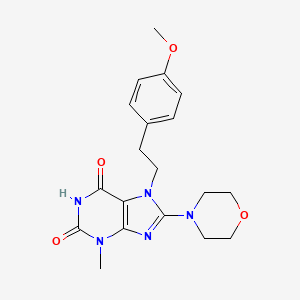

![molecular formula C12H15N3O2S B2898044 3-(2,5,6-三甲基-噻吩并[2,3-d]嘧啶-4-基氨基)-丙酸 CAS No. 876900-00-4](/img/structure/B2898044.png)

3-(2,5,6-三甲基-噻吩并[2,3-d]嘧啶-4-基氨基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

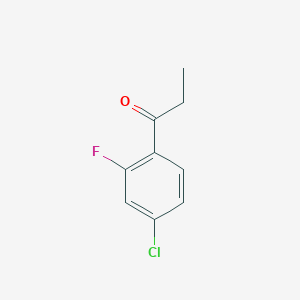

The compound “3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid” is a light yellow solid . It is a derivative of thieno[2,3-d]pyrimidin-4-one .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis

The thienopyrimidine ring system in the compound is almost planar . The crystal packing features C-H⋯O hydrogen bonds and π-π stacking interactions between inversion-related pairs of molecules .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 198–199°C . Its IR (KBr) νmax values are 3350.07, 2932.93, 1629.25, 1521.53 cm−1 . The 1H NMR (DMSO-d6, 400 MHz) δ values are provided in the literature . The MS (ESI) m/z (%) values are 367 (M+, 100) and 368 (M+H, 20) .科学研究应用

杂化催化剂在合成中

杂化催化剂,包括有机催化剂、金属催化剂和纳米催化剂,已被用于合成吡喃嘧啶支架,展示了更广泛的合成应用和生物利用度。此类支架,尤其是 5H-吡喃并[2,3-d]嘧啶衍生物,因其在开发制药行业的先导分子中的适用性而受到深入研究。这表明了合成相关化合物(包括 3-(2,5,6-三甲基-噻吩并[2,3-d]嘧啶-4-基氨基)-丙酸)的潜在方法,用于药用应用 (Parmar、Vala 和 Patel,2023 年)。

嘧啶类的抗炎特性

对嘧啶的研究表明,它们表现出一系列药理作用,包括抗炎特性。这些作用归因于它们对前列腺素 E2、肿瘤坏死因子-α 等各种炎症介质的抑制反应。鉴于结构相似性,3-(2,5,6-三甲基-噻吩并[2,3-d]嘧啶-4-基氨基)-丙酸也可能具有抗炎应用的潜力,值得进一步研究其具体的生物活性 (Rashid 等人,2021 年)。

合成和生物活性

已经描述了从巴比妥酸和邻氨基苯甲酸开始合成吡啶并[4,5-b]喹啉及其衍生物,突出了生成具有生物活性的化合物的潜力。此过程涉及使用多聚磷酸,并通过光谱和分析数据产生具有确认结构的产品。这种方法可以用于合成和探索 3-(2,5,6-三甲基-噻吩并[2,3-d]嘧啶-4-基氨基)-丙酸及其衍生物的生物活性 (Nandha Kumar 等人,2001 年)。

作用机制

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that thieno[3,2-d]pyrimidines exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Given its potential inhibitory effect on protein kinases , it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism.

Result of Action

Thieno[3,2-d]pyrimidines have been found to possess cytotoxic activity on almost all cancer cell lines . This suggests that the compound may have similar effects.

Action Environment

The synthesis of related compounds has been successfully conducted in various environments, suggesting that the compound’s action may be influenced by factors such as temperature and solvent .

属性

IUPAC Name |

3-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-6-7(2)18-12-10(6)11(14-8(3)15-12)13-5-4-9(16)17/h4-5H2,1-3H3,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPVLJVEROQAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)NCCC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2897964.png)

![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2897966.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B2897970.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2897974.png)

![1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2897975.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897976.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide](/img/structure/B2897982.png)

![5-tert-butyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897983.png)